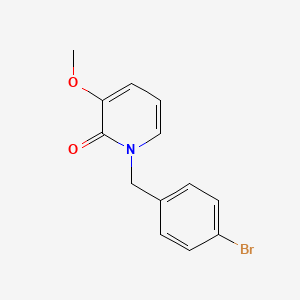
1-(4-Bromobenzyl)-3-methoxypyridine-2 (1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromobenzyl)-3-methoxypyridine-2 (1H)-one is an organic compound that features a bromobenzyl group attached to a methoxypyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromobenzyl)-3-methoxypyridine-2 (1H)-one typically involves the reaction of 4-bromobenzyl bromide with 3-methoxypyridine-2(1H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Bromobenzyl)-3-methoxypyridine-2 (1H)-one undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium iodide in acetone.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium iodide can yield 1-(4-Iodobenzyl)-3-methoxypyridine-2(1H)-one.
Aplicaciones Científicas De Investigación
1-(4-Bromobenzyl)-3-methoxypyridine-2 (1H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromobenzyl)-3-methoxypyridine-2 (1H)-one involves its interaction with specific molecular targets. The bromobenzyl group can facilitate binding to certain enzymes or receptors, while the methoxypyridine ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and exert therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl bromide: Similar structure but lacks the methoxypyridine ring.
4-Bromobenzyl alcohol: Similar bromobenzyl group but with an alcohol functional group instead of the methoxypyridine ring.
3-Methoxypyridine: Contains the methoxypyridine ring but lacks the bromobenzyl group.
Uniqueness
1-(4-Bromobenzyl)-3-methoxypyridine-2 (1H)-one is unique due to the combination of the bromobenzyl group and the methoxypyridine ring. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C13H12BrNO2 |
|---|---|
Peso molecular |
294.14 g/mol |
Nombre IUPAC |
1-[(4-bromophenyl)methyl]-3-methoxypyridin-2-one |
InChI |
InChI=1S/C13H12BrNO2/c1-17-12-3-2-8-15(13(12)16)9-10-4-6-11(14)7-5-10/h2-8H,9H2,1H3 |
Clave InChI |
FPDPDSHNXDRCRG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CN(C1=O)CC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















